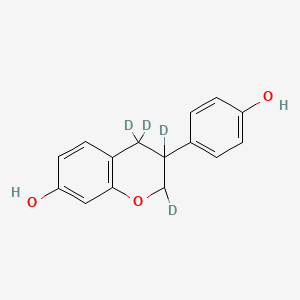
(R,S)-Equol-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-Equol-d4 (Major) is a deuterated form of equol, a non-steroidal estrogen of the isoflavone class of organic compounds. Equol is produced by the metabolism of the soy isoflavone daidzein by intestinal bacteria. The deuterated form, (R,S)-Equol-d4, is used in scientific research to study the pharmacokinetics and biological effects of equol, as the deuterium atoms can provide insights into metabolic pathways and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 typically involves the deuteration of equol. One common method is the catalytic hydrogenation of daidzein in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst. The deuterium atoms replace the hydrogen atoms in the equol molecule, resulting in (R,S)-Equol-d4.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-Equol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in (R,S)-Equol-d4 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of (R,S)-Equol-d4.
Substitution: Alkylated and acylated derivatives of (R,S)-Equol-d4.
Wissenschaftliche Forschungsanwendungen
(R,S)-Equol-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and mechanisms of action of equol.
Biology: Investigating the biological effects of equol on cellular processes and gene expression.
Medicine: Exploring the potential therapeutic effects of equol in hormone-related conditions such as menopause and prostate cancer.
Industry: Developing new pharmaceuticals and nutraceuticals based on the biological activity of equol.
Wirkmechanismus
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. It binds to both estrogen receptor alpha and estrogen receptor beta, modulating their activity and influencing gene expression. The deuterium atoms in (R,S)-Equol-d4 provide insights into the metabolic pathways and the stability of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChI-Schlüssel |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
Isomerische SMILES |
[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O |
Kanonische SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


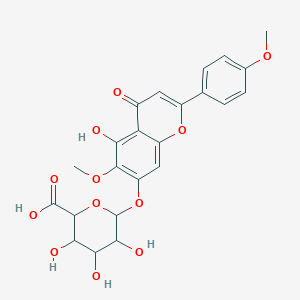
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)

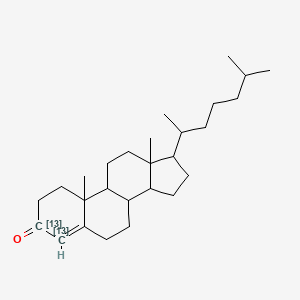
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

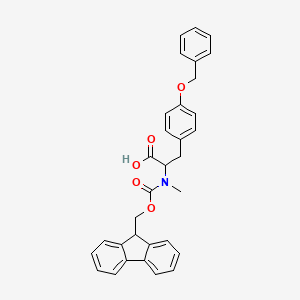
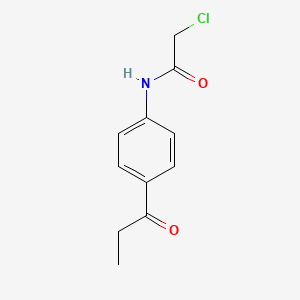
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)

![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)

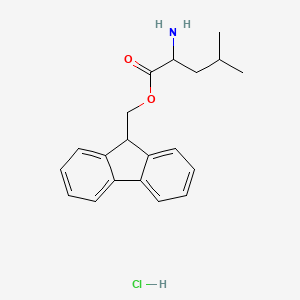
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)
